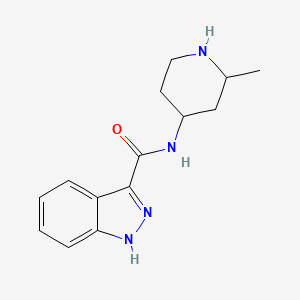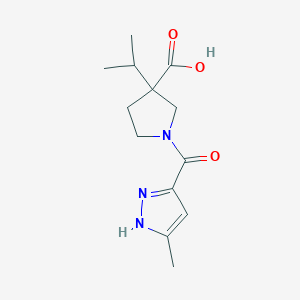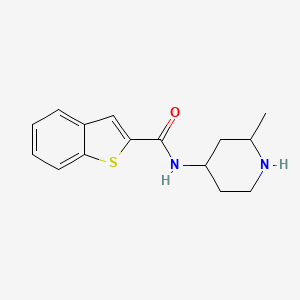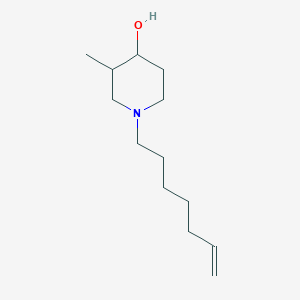
N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide, also known as A-796260, is a synthetic compound that belongs to the family of indazole carboxamides. It has been extensively studied for its potential as a therapeutic agent for various medical conditions.
作用机制
The exact mechanism of action of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide is not fully understood. However, it is believed to act as a selective agonist of the cannabinoid receptor type 2 (CB2 receptor), which is primarily expressed in immune cells and has been implicated in the regulation of pain and inflammation. N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to bind to the CB2 receptor with high affinity and selectivity, leading to the activation of downstream signaling pathways that modulate pain and inflammation.
Biochemical and Physiological Effects
N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and arthritis. In addition, N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have anxiolytic effects in animal models of anxiety. These effects are believed to be mediated by the activation of the CB2 receptor and the modulation of downstream signaling pathways.
实验室实验的优点和局限性
One of the main advantages of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide is its potent and selective agonist activity at the CB2 receptor. This makes it a valuable tool for studying the role of the CB2 receptor in various physiological and pathological conditions. However, one of the limitations of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide. One area of interest is the potential use of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide as a therapeutic agent for pain and inflammation in humans. Clinical trials are needed to determine the safety and efficacy of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide in humans. Another area of interest is the development of more potent and selective CB2 receptor agonists based on the structure of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide. These compounds could have improved pharmacological properties and could be used to study the role of the CB2 receptor in various physiological and pathological conditions. Finally, further research is needed to fully understand the mechanism of action of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide and its downstream signaling pathways.
合成方法
The synthesis of N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide involves the reaction between 2-methylpiperidine and 3-chloro-1H-indazole in the presence of a base, followed by the addition of a carboxamide group. The final product is obtained after purification using chromatography techniques. This method was first described in a patent filed by Abbott Laboratories in 2004.
科学研究应用
N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide has been studied extensively for its potential as a therapeutic agent for various medical conditions, including pain, inflammation, and anxiety. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models of inflammatory bowel disease and arthritis. In addition, N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide has been shown to have anxiolytic effects in animal models of anxiety.
属性
IUPAC Name |
N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-8-10(6-7-15-9)16-14(19)13-11-4-2-3-5-12(11)17-18-13/h2-5,9-10,15H,6-8H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWRWXIVRHRYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpiperidin-4-yl)-1H-indazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)




![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)
![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)


